N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide
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Description
“N,N’-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide” is a chemical compound with a complex structure. It is a polysubstituted 2H-naphtho[1,8-bc]thiophene .
Synthesis Analysis
The synthesis of polysubstituted 2H-naphtho[1,8-bc]thiophenes has been achieved through the copper-catalyzed Ullmann-type C (aryl)–S bond formation and the α-addition of an alkyne bond . This process involves the use of 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups and rings . The structure includes a 2H-naphtho[1,8-bc]thiophene core, which is a fused ring system containing a thiophene and a naphthalene ring .Future Directions
The future directions for research on this compound could include further exploration of its potential applications in optoelectronic materials due to its solid emission properties . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
N-[4-[[11-[(4-acetamidophenyl)sulfamoyl]-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O7S3/c1-15(32)28-17-6-10-19(11-7-17)30-40(35,36)23-14-24(26-25-21(23)4-3-5-22(25)27(34)39-26)41(37,38)31-20-12-8-18(9-13-20)29-16(2)33/h3-14,30-31H,1-2H3,(H,28,32)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKKSLCXPULIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)NC5=CC=C(C=C5)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(((2-oxo-2H-naphtho[1,8-bc]thiophene-6,8-disulfonyl)bis(azanediyl))bis(4,1-phenylene))diacetamide |
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